molecular formula C22H21NO2 B7793537 2-(Dibenzylamino)-2-phenylacetic acid

2-(Dibenzylamino)-2-phenylacetic acid

Cat. No.: B7793537
M. Wt: 331.4 g/mol
InChI Key: QCVGMYQQPIOOMI-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Amino Acid Derivatives

Alpha-amino acids are fundamental molecules of life, serving as the monomers that constitute peptides and proteins. innopeptichem.com Beyond their biological role, their synthetic derivatives are cornerstones of medicinal chemistry and materials science. 2-(Dibenzylamino)-2-phenylacetic acid is a non-proteinogenic alpha-amino acid derivative, meaning it is not one of the common amino acids found in proteins. It belongs to the phenylglycine family of compounds. sigmaaldrich.com

The core structure features a central alpha-carbon bonded to a carboxylic acid group, a phenyl group, and a dibenzyl-protected amino group. In the synthesis of peptides and other complex molecules, it is essential to temporarily block the reactive alpha-amino group to prevent unwanted side reactions, such as uncontrolled polymerization. innopeptichem.comgoogle.com This is achieved using "protecting groups." While groups like 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are widely used in solid-phase peptide synthesis, the dibenzyl group on the nitrogen atom of this compound serves this protective function. innopeptichem.com

Structural Significance of the Dibenzylamino and Phenyl Moieties

The specific arrangement of the dibenzylamino and phenyl groups on the alpha-carbon imparts distinct chemical properties to the molecule.

The dibenzylamino group consists of a nitrogen atom attached to two benzyl (B1604629) groups. This bulky substitution effectively shields the nitrogen's nucleophilicity, providing robust protection during synthetic steps where the carboxylic acid moiety is intended to react. The use of benzyl groups for amine protection is a well-established strategy in organic synthesis. However, the presence of the basic dibenzylamino moiety can also influence the stereochemistry at the alpha-carbon. It has been noted in related systems that basic conditions can lead to epimerization—the inversion of the stereocenter—which is a critical consideration in asymmetric synthesis.

The phenyl moiety makes the compound a derivative of phenylglycine. Phenylglycine and its derivatives are recognized as important structural motifs in a variety of biologically active compounds. nih.gov For instance, D-phenylglycine is a crucial precursor for the industrial production of several semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and cephalexin. nih.gov The phenylacetic acid core itself is a versatile scaffold used in the synthesis of numerous pharmaceuticals. mdpi.comnih.gov The presence of the aromatic phenyl ring also allows for π-π stacking interactions, which can influence the conformational preferences and assembly of molecules containing this unit.

Role as a Fundamental Building Block in Complex Molecular Synthesis

The primary role of this compound in research is as a specialized building block. By having its amino group pre-protected and its carboxylic acid group available for reaction, it serves as a ready-to-use component for incorporation into larger molecular frameworks. Substituted diphenylacetic acid derivatives are generally valued as critical starting materials or intermediates for producing innovative drug candidates. innopeptichem.com

While specific, publicly documented syntheses starting directly from this compound are specialized, the utility of its core structure is well-established. For example, L-phenylglycine is used in the synthesis of the antitumor compound Taxol and inhibitors of γ-secretase, a target for Alzheimer's disease treatment. nih.gov Furthermore, related structures like 2-(benzylamino)thiazol-4(5H)-one have been used as key intermediates in the development of enzyme inhibitors. nih.gov

Therefore, this compound represents a structurally organized and protected version of the valuable phenylglycine scaffold, poised for use in multi-step synthetic sequences to create complex, high-value molecules. Its structure provides a stable yet reactive component for chemists to build upon, enabling the construction of intricate molecular targets.

Interactive Data Table

The following table summarizes key computed properties for this compound.

PropertyValue
Molecular Formula C₂₂H₂₁NO₂
Molar Mass 331.41 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibenzylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-22(25)21(20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGMYQQPIOOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Dibenzylamino 2 Phenylacetic Acid and Its Analogs

Established Synthetic Routes for the Phenylacetic Acid Core

The synthesis of the phenylacetic acid core, a crucial precursor, can be achieved through several well-documented pathways.

Oxidation Pathways (e.g., Ethylbenzene)

One common industrial method for producing phenylacetic acid involves the oxidation of ethylbenzene (B125841). google.comsciencemadness.org This process can be carried out using strong oxidizing agents such as sodium dichromate in water at elevated temperatures and pressures. google.com For instance, heating ethylbenzene with an aqueous solution of sodium dichromate can yield phenylacetic acid. google.com Another oxidizing agent that can be employed is potassium permanganate (B83412) (KMnO4), often buffered with magnesium sulfate (B86663) in a two-phase system. youtube.com While effective, these methods can sometimes be aggressive, leading to byproducts if not carefully controlled. youtube.com

Hydrolysis-Based Syntheses (e.g., Benzyl (B1604629) Cyanide)

The hydrolysis of benzyl cyanide is a widely used and reliable method for the laboratory and industrial synthesis of phenylacetic acid. sciencemadness.orggoogle.comorgsyn.org This reaction can be performed under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis, often employing sulfuric acid or hydrochloric acid, is a common choice. google.comjst.go.jp The process typically involves heating a mixture of benzyl cyanide with the acid, followed by cooling and precipitation of the phenylacetic acid product. google.com The crude product can then be purified by distillation or recrystallization. google.comorgsyn.org

Table 1: Comparison of Phenylacetic Acid Synthesis via Benzyl Cyanide Hydrolysis This table is interactive. Click on the headers to sort.

Hydrolysis Agent Reaction Conditions Typical Yield Reference
Sulfuric Acid Heating under reflux ~80% google.com
Hydrochloric Acid Heating Good jst.go.jp
Sodium Hydroxide Refluxing Variable google.com

Carboxylation Reactions (e.g., Kolbe-Schmitt)

While the Kolbe-Schmitt reaction is primarily known for the synthesis of salicylic (B10762653) acid from phenol (B47542), the principles of carboxylation can be applied to other aromatic compounds. wikipedia.org A more direct carboxylation method for preparing phenylacetic acid involves the Grignard reagent of benzyl chloride. sciencemadness.org In this process, benzylmagnesium chloride is reacted with carbon dioxide (dry ice) to form the carboxylate, which is then acidified to yield phenylacetic acid. researchgate.net This method is known for producing a very pure product, though it can be more expensive. sciencemadness.org

Approaches to Incorporating the Dibenzylamino Group

The introduction of the dibenzylamino group at the alpha-position of the phenylacetic acid core is a critical step in the synthesis of the target compound.

Alkaline Hydrolysis and Acidification of Precursors

One potential route involves the synthesis of an intermediate which, upon hydrolysis and acidification, yields the final product. A relevant example is the Strecker synthesis, a classic method for preparing α-amino acids. jst.go.jpnih.govwikipedia.org This reaction can be adapted to use a secondary amine, such as dibenzylamine (B1670424), instead of ammonia (B1221849). nih.gov The process would involve the reaction of benzaldehyde (B42025), dibenzylamine, and a cyanide source (like potassium cyanide) to form an α-(dibenzylamino)nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then yield 2-(dibenzylamino)-2-phenylacetic acid.

Another approach is the reductive amination of a keto acid. Phenylglyoxylic acid can be reacted with dibenzylamine to form an iminium ion intermediate, which is then reduced in situ to the desired N,N-dibenzylated amino acid. organic-chemistry.org Various reducing agents can be employed for this transformation. youtube.comyoutube.com

A direct alkylation method involves the reaction of dibenzylamine with an ester of 2-bromo-2-phenylacetic acid. The bromine at the alpha-position is a good leaving group, allowing for nucleophilic substitution by the nitrogen of dibenzylamine. This would be followed by hydrolysis of the ester to obtain the final carboxylic acid.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, though their direct application to form this compound is less commonly reported than for other similar compounds. However, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of various phenylacetic acid derivatives. nih.gov For instance, Suzuki-Miyaura cross-coupling has been used to modify dibenzylglycine derivatives, demonstrating the utility of palladium catalysis in manipulating complex amino acid structures. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential for developing novel palladium-catalyzed routes for the introduction of the dibenzylamino group.

Table 2: Key Intermediates and Reagents in the Synthesis of this compound and its Analogs This table is interactive. Click on the headers to sort.

Compound Name Role in Synthesis
Ethylbenzene Starting material for oxidation
Benzyl Cyanide Precursor for hydrolysis
Phenylglyoxylic Acid Starting material for reductive amination
Dibenzylamine Source of the dibenzylamino group
2-Bromo-2-phenylacetic acid ester Substrate for alkylation
Benzaldehyde Starting material for Strecker synthesis
Potassium Permanganate Oxidizing agent
Sodium Dichromate Oxidizing agent
Sulfuric Acid Catalyst for hydrolysis
Hydrochloric Acid Catalyst for hydrolysis
Grignard Reagent (from Benzyl Chloride) Intermediate for carboxylation
Carbon Dioxide Carboxylating agent
Potassium Cyanide Cyanide source in Strecker synthesis
Palladium Catalysts Catalysts for cross-coupling reactions

Reactions Involving N,N-Dibenzyl-1-methoxymethanamine

Furthermore, the synthesis of N-benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine and its subsequent reactions highlight the utility of α-amino ether-type compounds in carbon-carbon bond formation. orgsyn.org For example, this amine derivative reacts with ethyl acrylate (B77674) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate. orgsyn.org Such reactions, involving the formation of an azomethine ylide or a related reactive intermediate, could conceptually be adapted for the synthesis of α-amino acid derivatives.

Stereoselective Synthesis of Related Dibenzylamino-Substituted Compounds

The stereocontrolled synthesis of molecules is paramount in drug discovery and development. For dibenzylamino-substituted compounds, several stereoselective methods have been explored.

Non-Chelation Controlled Reductions in Alpha-Aminoketone Derivatives

The reduction of α-amino ketones is a critical step in the synthesis of chiral β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. The stereochemical outcome of these reductions can often be controlled by the presence or absence of a chelating metal.

In non-chelation controlled reductions, the stereoselectivity is primarily governed by steric factors, as described by the Felkin-Ahn model. For instance, the reduction of α-fluoropropiophenone with LiBH4 in the presence of Ti(OiPr)4, a non-chelating Lewis acid under these conditions, predominantly yields the anti-diastereomer. nih.gov This outcome is consistent with a non-chelation pathway. nih.gov Similarly, the reduction of N-protected β-amino ketones, which are structurally related to α-dibenzylamino ketones, has been studied. Diastereoselective reduction of these compounds often does not proceed effectively under standard chelation-controlled conditions. researchgate.net

Effective procedures for synthesizing optically pure alcohols often involve the biocatalytic reduction of prochiral ketones. nih.gov While many of these processes rely on nicotinamide (B372718) cofactor-dependent reductases, F420-dependent alcohol dehydrogenases have emerged as a viable alternative for the stereoselective reduction of various ketones to (S)-alcohols with high enantiopurity. nih.gov

Aldol-Type Condensations with Chiral Dibenzylaminoaldehydes

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. rsc.orgmasterorganicchemistry.com The use of chiral α-amino aldehydes, including those with dibenzylamino substituents, allows for the diastereoselective synthesis of β-hydroxy-α-amino acids and their derivatives. acs.org

The stereochemical outcome of aldol condensations can be influenced by the geometry of the enolate (cis or trans). youtube.com For example, treating ethyl butyl ketone with LDA as a base generates a cis-enolate due to the bulky t-butyl group, which then reacts with an aldehyde to give the syn-aldol product. youtube.com The use of different reagents can favor the formation of either the cis or trans enolate, thereby controlling the diastereoselectivity of the aldol reaction. For instance, ethyl phenyl ketone treated with chloro-dicyclohexylborane and triethylamine (B128534) produces the trans-enolate, while using 9-BBN-triflate with the same ketone yields the cis-enolate. youtube.com

Crossed or mixed aldol condensations, where two different carbonyl compounds are reacted, are also a powerful tool. khanacademy.org To avoid a complex mixture of products, these reactions are often performed with one carbonyl compound that can form an enolate and another that cannot. khanacademy.org

Enantioselective Alpha-Alkylation Strategies for Phenylacetic Acid Derivatives

The direct enantioselective α-alkylation of phenylacetic acid and its derivatives is a highly sought-after transformation for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral molecules. nih.gov Traditional methods often rely on the use of stoichiometric amounts of chiral auxiliaries. researchgate.net

A significant advancement in this area is the development of a direct, highly enantioselective alkylation of arylacetic acids using a readily available chiral lithium amide as a stereodirecting reagent. nih.gov This method circumvents the need for attaching and removing a chiral auxiliary. nih.gov The protocol is operationally simple and allows for the recovery of the chiral amine. nih.gov High enantioselectivity has been achieved for a broad range of alkyl halides, with less reactive, sterically more hindered alkylating agents often leading to improved results. nih.gov For example, methylation of phenylacetic acid with iodomethane (B122720) proceeded in 88% enantiomeric excess (ee), while ethylation gave 96% ee. nih.gov This methodology has been successfully applied to the synthesis of NSAIDs like naproxen (B1676952) (94% ee), flurbiprofen (B1673479) (85% ee), and fenoprofen (B1672519) (88% ee). nih.gov

Phase-transfer catalysis offers another strategy for the enantioselective α-alkylation of serine derivatives, which are structurally related to phenylacetic acid derivatives. nih.gov For example, the phase-transfer catalytic alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam has been shown to proceed with high diastereoselectivity (90 to ~97% de). nih.gov

Novel Synthetic Route Development

The development of new and efficient synthetic routes to valuable compounds is a continuous endeavor in organic chemistry.

Accessing Statine (B554654) and Analogs via 4-(N,N-Dibenzylamino)-3-keto Esters

Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual amino acid that is a key component of the potent acid protease inhibitor pepstatin. rsc.orgnih.gov An improved and enantiospecific synthesis of statine and its analogs has been developed utilizing 4-(N,N-dibenzylamino)-3-keto esters as key intermediates. nih.govcapes.gov.brdocumentsdelivered.com

Synthesis of Phenoxyaromatic Acid Analogues

The synthesis of phenoxyaromatic acid analogues of this compound involves the formation of a diaryl ether linkage. Two prominent methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig ether synthesis. These reactions are typically employed to couple an aryl halide with a phenol or its corresponding phenoxide.

The Ullmann condensation is a classical method that utilizes a copper catalyst, often in combination with a base, at elevated temperatures to form the C-O bond between an aryl halide and a phenol. organic-chemistry.orgwikipedia.orggoogle.com The reaction generally requires stoichiometric amounts of copper and can be performed in polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org For the synthesis of phenoxyaromatic acid analogues of this compound, a plausible strategy would involve the coupling of a halogenated this compound derivative with a substituted phenol. Alternatively, a halogenated phenylacetic acid precursor could be coupled with a phenoxide, followed by the introduction of the dibenzylamino group. Recent advancements in Ullmann-type reactions have led to the development of catalytic systems that operate under milder conditions. mdpi.com

The Buchwald-Hartwig ether synthesis , a palladium-catalyzed cross-coupling reaction, offers a more modern and often milder alternative to the Ullmann condensation for the formation of diaryl ethers. organic-chemistry.org This reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. organic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.orgbeilstein-journals.org The reaction conditions are generally more tolerant of various functional groups compared to the classical Ullmann reaction. In the context of synthesizing phenoxyaromatic acid analogues, a key intermediate would be a halogen-substituted 2-phenylacetic acid derivative, which could be coupled with a desired phenol using a Buchwald-Hartwig protocol. Subsequent N-alkylation would then yield the final product.

A comparative overview of these two methods is presented in the table below.

FeatureUllmann CondensationBuchwald-Hartwig Ether Synthesis
Catalyst Copper (often stoichiometric)Palladium (catalytic)
Ligands Often not required, but can be usedPhosphine-based ligands are crucial
Reaction Temperature Typically high (often > 150 °C)Generally milder (can be at or near room temp.)
Substrate Scope Can be limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Reaction Conditions Often harshGenerally milder

Emerging Synthetic Pathways Involving Dibenzylamino Groups

The formation of the dibenzylamino group is a critical step in the synthesis of the target compound. While traditional methods like direct alkylation of benzylamine (B48309) with benzyl halides can lead to over-alkylation and a mixture of products, modern synthetic methodologies offer more controlled and efficient routes.

Reductive amination stands out as a powerful and widely used method for the synthesis of secondary and tertiary amines. acs.orgbeilstein-journals.orgbyu.edumasterorganicchemistry.com This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a dibenzylamino group, benzaldehyde can be reacted with benzylamine in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for reductive amination. For instance, the use of a bimetallic Pd/Cu catalyst has been shown to be highly effective for the direct synthesis of secondary amines from aldehydes and ammonia under mild conditions. acs.org Another "green" approach involves the use of zinc powder in aqueous alkaline media to perform the reductive amination of aldehydes with primary amines, offering an alternative to metal hydrides in organic solvents. beilstein-journals.org

The general scheme for the formation of a dibenzylamino group via reductive amination is as follows:

Scheme 1: General Reductive Amination for Dibenzylamine Synthesis

Benzaldehyde + Benzylamine --[Reducing Agent]--> Dibenzylamine

A summary of different reducing agents and catalysts used in reductive amination for secondary amine synthesis is provided in the table below.

Reducing Agent/CatalystSubstratesKey FeaturesReference
Zinc powder in aq. NaOHAldehydes, Primary aminesGreen alternative to complex hydrides, aqueous media. beilstein-journals.org
Pd1Cu0.2/SiO2Aldehydes, AmmoniaHigh yield of secondary amines, mild conditions. acs.org
Benzylamine-boraneAldehydes, KetonesForms an iminium intermediate reduced in situ. byu.edu
Sodium cyanoborohydride (NaBH3CN)Aldehydes, Ketones, AminesSelectively reduces imines in the presence of aldehydes. masterorganicchemistry.com

The Buchwald-Hartwig amination is another sophisticated method for the formation of C-N bonds, particularly for the synthesis of aryl amines. organic-chemistry.orgwikipedia.orgacsgcipr.orglibretexts.orgbeilstein-journals.org While typically used for coupling amines with aryl halides, modifications of this reaction can be envisioned for the synthesis of dibenzylamines. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Stereochemical Aspects and Chiral Recognition of 2 Dibenzylamino 2 Phenylacetic Acid

Identification and Nomenclature of Stereocenters (R/S System)

The 2-(dibenzylamino)-2-phenylacetic acid molecule contains a single stereocenter, which is the α-carbon atom bonded to four different substituents: a carboxyl group (-COOH), a phenyl group (-C₆H₅), a dibenzylamino group (-N(CH₂C₆H₅)₂), and a hydrogen atom (-H). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers.

To unambiguously describe the spatial arrangement of the substituents around this stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). The assignment process involves the following steps:

Priority Assignment: Each of the four groups attached to the chiral carbon is assigned a priority based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

Nitrogen (in the dibenzylamino group) has a higher atomic number than carbon.

The carbon of the carboxyl group is bonded to two oxygen atoms, giving it a higher priority than the carbon of the phenyl group, which is bonded to other carbons.

Hydrogen has the lowest atomic number and thus the lowest priority.

Orientation: The molecule is oriented in space so that the lowest-priority group (hydrogen) points away from the viewer.

Determining Configuration: With the lowest-priority group in the rear, the direction from the highest-priority group to the second-highest, and then to the third-highest is observed.

If the direction is clockwise, the configuration is assigned as R.

If the direction is counter-clockwise, the configuration is assigned as S.

Table 1: CIP Priority of Substituents on the α-Carbon of this compound

PrioritySubstituentReason for Priority
1-N(CH₂C₆H₅)₂The nitrogen atom has a higher atomic number than carbon.
2-COOHThe carbon is double-bonded to one oxygen and single-bonded to another.
3-C₆H₅The carbon is bonded to other carbon atoms.
4-HThe hydrogen atom has the lowest atomic number.

Chiral Derivatizing Agents (CDAs) for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical step in its characterization. One powerful method involves the use of chiral derivatizing agents (CDAs). A CDA is a homochiral compound that reacts with the target molecule to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for their differentiation and the subsequent determination of the absolute configuration of the original molecule.

Application of Mosher's Acid (α-Methoxy-α-(trifluoromethyl)phenylacetic acid) in NMR Spectroscopy

Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for determining the absolute configuration of alcohols and amines. nih.gov In the case of this compound, the carboxylic acid functional group would first need to be protected, and then the amino group could be reacted with the acid chloride of both (R)- and (S)-MTPA to form a pair of diastereomeric amides.

The underlying principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety, which causes shielding or deshielding of the protons in the substrate. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration can be deduced. A consistent model predicts that protons on one side of the MTPA plane will be shielded (shifted to a higher field), while those on the other side will be deshielded (shifted to a lower field).

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric MTPA Amides of a Derivative of this compound

Protonδ (S-MTPA amide) (ppm)δ (R-MTPA amide) (ppm)Δδ (δS - δR) (ppm)Predicted Location Relative to MTPA Phenyl Group
Phenyl-H (ortho)7.257.35-0.10Shielded
Phenyl-H (meta)7.107.15-0.05Shielded
Benzyl-CH₂4.504.40+0.10Deshielded
α-H5.105.00+0.10Deshielded

Note: This table is illustrative and does not represent actual experimental data for this compound.

Utilization of 2-Methoxy-2-phenylacetic Acid (MPA) and its Derivatives

Similar to Mosher's acid, 2-methoxy-2-phenylacetic acid (MPA) and its derivatives can also be employed as CDAs. MPA lacks the trifluoromethyl group of MTPA, which can simplify the ¹H NMR spectra. The principle of its application remains the same: formation of diastereomeric amides and analysis of the chemical shift differences in the NMR spectra to deduce the absolute configuration. The phenyl group in MPA provides the necessary anisotropic effect for chiral recognition.

Exploration of Axially Chiral Derivatizing Agents (e.g., Trifluoromethylbenzoimidazolylbenzoic Acid)

In recent years, axially chiral derivatizing agents have gained attention for their high efficiency in enantioselective analysis. nih.gov These reagents possess a chiral axis rather than a chiral center. An example is trifluoromethylbenzoimidazolylbenzoic acid. When reacted with a chiral amine, these agents can form diastereomers that exhibit significant differences in their NMR spectra, facilitating the determination of absolute configuration. The well-defined and rigid structure of these agents often leads to more predictable conformational preferences of the resulting diastereomers, enhancing the reliability of the stereochemical assignment.

Limitations and Conformational Models in CDA-Based Assignments

While CDA-based methods are powerful, they are not without limitations. The accuracy of the assignment relies heavily on the assumption of a single, or at least a highly preferred, conformation of the diastereomeric adduct in solution. If multiple conformations exist in significant populations, the interpretation of the NMR data can become complex and may lead to erroneous assignments.

Therefore, the development and application of reliable conformational models are crucial. These models, often supported by computational studies, aim to predict the most stable conformation of the diastereomers and, consequently, the expected shielding and deshielding patterns in the NMR spectrum. For Mosher's esters and amides, a planar, extended conformation is often assumed, but this may not hold true for all substrates. Careful analysis and, where possible, supporting evidence from other techniques are essential for a confident stereochemical assignment.

Spectroscopic Techniques for Stereochemical Elucidation

Beyond the use of CDAs with NMR, other spectroscopic techniques are invaluable for the elucidation of stereochemistry.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined with a high degree of confidence.

Electronic Circular Dichroism (ECD): ECD is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore. The phenyl and carboxyl groups in this compound can act as chromophores. Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the assignment of the absolute configuration.

X-ray Crystallography: When a single crystal of an enantiomerically pure compound can be obtained, X-ray crystallography provides a definitive determination of the absolute configuration. This technique maps the electron density of the molecule in the crystal lattice, providing a precise three-dimensional structure.

Table 3: Summary of Spectroscopic Techniques for Stereochemical Elucidation

TechniquePrincipleInformation ObtainedRequirements
NMR with CDAs Formation of diastereomers with distinct NMR signals.Absolute configuration.Reactable functional group, availability of CDA.
VCD Differential absorption of circularly polarized IR light.Absolute configuration.Chiral molecule.
ECD Differential absorption of circularly polarized UV-Vis light.Absolute configuration.Chiral molecule with a chromophore.
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute configuration and solid-state conformation.Enantiomerically pure single crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds, including this compound. When this compound interacts with a chiral resolving agent or is derivatized with a chiral auxiliary, diastereomeric pairs are formed. These diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification.

The principle behind this application lies in the fact that diastereomers have different physical properties, which translates to variations in the chemical environments of their respective nuclei. This results in different chemical shifts (δ) and coupling constants in their NMR spectra. For instance, the protons and carbons near the stereocenter of this compound will experience different magnetic shielding effects in each diastereomer, leading to separate signals.

Chiral derivatizing agents (CDAs) are often employed to enhance the spectral differences between enantiomers by converting them into diastereomers. mdpi.com For carboxylic acids like this compound, common CDAs include chiral amines or alcohols, which form amides or esters, respectively. miamioh.edunih.gov The resulting diastereomeric amides or esters can then be analyzed by ¹H or ¹³C NMR. The nonequivalence in the chemical shifts (Δδ) of specific protons, such as the methine proton or the protons of the benzyl (B1604629) groups, can be measured to determine the enantiomeric composition. nih.gov

For example, the use of chiral amines with α-amino acids creates diastereomeric amides where the chemical shift differences can be correlated with the absolute configuration. nih.gov Conformational models, often supported by computational studies, help in predicting which diastereomer will exhibit upfield or downfield shifts for specific protons, based on the spatial arrangement of the aromatic rings and other substituents. nih.govnih.gov

Table 1: Illustrative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Carboxylic Acid

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
α-H4.854.950.10
Benzyl CH₂4.52, 4.684.55, 4.750.03, 0.07
Phenyl-H (ortho)7.287.350.07

Note: This table is illustrative and provides representative data for educational purposes.

Electronic Circular Dichroism (ECCD) for Chiral Carboxylic Acids

Electronic Circular Dichroism (ECCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. purechemistry.org This technique is particularly valuable for determining the absolute configuration of chiral compounds like this compound. wikipedia.org Enantiomers of a chiral molecule produce mirror-image ECD spectra, making ECCD a definitive method for assigning R/S configuration, provided a reference spectrum or a reliable computational model is available.

The ECCD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In this compound, the phenyl group and the carboxyl group are the primary chromophores. The interaction and spatial relationship between these groups, dictated by the stereocenter, give rise to characteristic Cotton effects (positive or negative bands) in the ECD spectrum.

For α-amino acids, the electronic transitions of the carboxylate chromophore are often studied. The absolute configuration can be determined by comparing the experimental ECD spectrum with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). acs.org These computational methods can model the ECD spectra of different conformers of the molecule, and the weighted average of these spectra provides a theoretical prediction that can be matched with experimental data to assign the absolute stereochemistry. acs.org

Furthermore, the formation of host-guest complexes with achiral host molecules can induce a strong ECD signal in the guest, which can be used to determine its absolute configuration. acs.org This supramolecular approach has been successfully applied to various classes of chiral organic molecules. acs.orgnih.gov

Dynamic Stereochemistry and Conformational Studies

The stereochemical properties of this compound are not static. The molecule can undergo conformational changes, and under certain conditions, the stereocenter itself can be labile. The study of these dynamic processes is crucial for understanding its reactivity and chiral recognition capabilities.

In Silico DFT Analysis of Conformational Exchange

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and the dynamics of stereochemical inversion of molecules like this compound. nih.govnih.govmdpi.com DFT calculations can be used to determine the geometries and relative energies of different stable conformers (ground states) and the transition states that connect them. researchgate.netresearchgate.net

For this compound, the key conformational flexibilities include the rotation around the C-N bond and the C-C bonds of the benzyl and phenyl substituents. DFT calculations can map the potential energy surface associated with these rotations, identifying the lowest energy conformations. researchgate.net

Furthermore, DFT can be used to calculate the energy barriers for conformational exchange and for racemization (the interconversion of enantiomers). The transition state for racemization would involve a planar or near-planar geometry at the α-carbon. The calculated energy barrier for this process provides an estimate of the stereochemical stability of the compound. These theoretical insights are invaluable for interpreting experimental data from dynamic NMR and HPLC studies. researchgate.net

Table 2: Representative DFT-Calculated Energy Barriers for a Chiral Amino Acid Derivative

ProcessMethod/Basis SetSolvent ModelCalculated Energy Barrier (kcal/mol)
Conformational RotationB3LYP/6-31G(d)PCM (Chloroform)5-10
RacemizationB3LYP/6-31G(d)PCM (Chloroform)20-25

Note: This table is illustrative and provides representative data for educational purposes.

Experimental Evaluation via Dynamic-NMR and Dynamic-HPLC

Experimental techniques such as Dynamic Nuclear Magnetic Resonance (D-NMR) and Dynamic High-Performance Liquid Chromatography (D-HPLC) are used to study the kinetics of conformational changes and racemization in chiral molecules. researchgate.net

Dynamic NMR (D-NMR) is used to study processes that occur on the NMR timescale. If the rate of conformational exchange in this compound is within the appropriate range, changes in the NMR spectrum can be observed as a function of temperature. At low temperatures, where the exchange is slow, separate signals for each conformer may be visible. As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the shape of these signals at different temperatures, the energy barrier for the conformational exchange can be determined.

Dynamic HPLC (D-HPLC) on a chiral stationary phase (CSP) is a powerful method for determining the barriers to enantiomerization. researchgate.net When a racemic mixture of this compound is injected onto a CSP, the enantiomers are separated. If the enantiomers interconvert on the column at a rate comparable to the separation time, a characteristic elution profile with a plateau between the two enantiomeric peaks is observed. By simulating these elution profiles at different temperatures and flow rates, the kinetic parameters and the free energy barrier for racemization can be accurately determined. researchgate.net The combination of D-HPLC and D-NMR, along with DFT calculations, provides a comprehensive understanding of the dynamic stereochemistry of this compound. researchgate.net

Derivatization Strategies and Analytical Applications

Utility as a Chiral Derivatizing Agent for Structural Analysis

The inherent chirality of 2-(Dibenzylamino)-2-phenylacetic acid makes it a potential candidate for use as a chiral derivatizing agent (CDA). In structural analysis, a CDA is reacted with a chiral analyte to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, which can be exploited for their separation and characterization.

While the direct application of this compound as a CDA is not extensively documented in readily available literature, the principle is well-established with analogous compounds. For instance, structurally related molecules like 2-(1-naphthyl)-2-phenylacetic acid have been systematically investigated as CDAs. nih.govresearchgate.net In such cases, diastereomeric esters and amides are formed, and their spectral properties, particularly NMR, are analyzed to deduce the absolute configuration of the analyte. nih.govresearchgate.net The differential shielding effects of the aromatic rings in the CDA on the protons of the analyte in the resulting diastereomers allow for the assignment of stereochemistry. nih.govresearchgate.net

Applications in Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of asymmetric synthesis and pharmaceutical analysis. rsc.org Chiral derivatizing agents play a significant role in this process by converting a pair of enantiomers into diastereomers, which can then be quantified using techniques like NMR spectroscopy or chromatography.

The application of this compound for e.e. determination would involve its reaction with a racemic or enantiomerically enriched sample. The resulting diastereomers would ideally exhibit baseline separation in a chromatographic system or show well-resolved signals in an NMR spectrum, allowing for the calculation of the e.e. of the original analyte. While specific studies detailing this application for this compound are scarce, the methodology is a standard approach in chiral analysis. rsc.orgnih.gov For example, mandelic acid and its analogues have been successfully employed as chiral solvating agents for the 1H-NMR determination of the enantiomeric composition of various chiral compounds. matrix-fine-chemicals.com

Chromatographic Separation of Diastereomers (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers formed from the reaction of a chiral analyte with a CDA. The differences in the spatial arrangement of the diastereomers lead to differential interactions with the stationary phase of the HPLC column, resulting in their separation.

The separation of diastereomers derived from this compound by HPLC would be a key step in its application for both structural analysis and e.e. determination. The choice of the HPLC column (normal-phase or reversed-phase) and the mobile phase composition are critical parameters that would need to be optimized to achieve efficient separation. nih.gov Research on similar chiral acids has demonstrated that diastereomeric esters can be effectively separated on silica (B1680970) gel columns. nih.gov The ability to achieve baseline separation of the diastereomeric peaks is essential for accurate quantification. nih.gov

Table 1: Factors Influencing HPLC Separation of Diastereomers

ParameterInfluence on Separation
Stationary Phase The polarity and type of stationary phase (e.g., silica, C18) determine the interaction mechanism with the diastereomers.
Mobile Phase The composition and polarity of the mobile phase affect the retention times and resolution of the diastereomers.
Flow Rate Optimizing the flow rate can improve peak shape and resolution.
Temperature Column temperature can influence the thermodynamics of the separation process.
Structure of CDA The steric and electronic properties of the chiral derivatizing agent significantly impact the degree of separation.

Advanced Derivatization Methods for Amino Acid Analysis

Amino acid analysis is fundamental in various fields, including biochemistry and food science. Due to their polar nature, amino acids often require derivatization prior to analysis by techniques like gas chromatography (GC) or HPLC to enhance their volatility and detectability. nih.gov

Advanced derivatization methods often involve the use of reagents that react with the amino and/or carboxyl groups of the amino acids. While specific methods employing this compound for comprehensive amino acid analysis are not prominently reported, the general principles of derivatization are applicable. For instance, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids are common strategies in HPLC-based amino acid analysis. semanticscholar.org These methods convert the amino acids into fluorescent derivatives, enabling sensitive detection. semanticscholar.org

In the context of chiral amino acid analysis, a chiral derivatizing agent would be necessary to resolve the D- and L-enantiomers. The potential of this compound in this specific application would depend on its ability to efficiently react with amino acids and produce diastereomers that are well-resolved by chromatographic or other analytical techniques.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

ReagentTarget Functional GroupAnalytical Technique
o-Phthalaldehyde (OPA)Primary AminesHPLC with Fluorescence Detection
9-Fluorenylmethyl chloroformate (FMOC)Primary and Secondary AminesHPLC with Fluorescence Detection
Phenylisothiocyanate (PITC)Primary and Secondary AminesHPLC with UV Detection
Silylation Reagents (e.g., MSTFA)Active Hydrogens (-OH, -NH, -SH)Gas Chromatography (GC)

Mechanistic Investigations and Reaction Pathways Involving the Dibenzylamino Moiety

Elucidation of Reaction Mechanisms in Dibenzylamino-Containing Transformations

In many transformations, N,N-dibenzylamino aldehydes serve as valuable chiral building blocks. acs.org These compounds are typically prepared from corresponding α-amino acids through a sequence of benzylation, reduction, and oxidation. acs.org The subsequent reactions of these aldehydes, for instance, with sulfonium (B1226848) ylides to form aziridines, proceed through a diastereoselective pathway. The mechanism is often rationalized using models like the Felkin-Ahn transition state, where the nucleophile preferentially attacks from the less sterically hindered face of the imine intermediate. acs.org

Another area of investigation involves the photochemical reactions of dibenzylamino compounds. For example, studies on 2,5-bis(dibenzylamino)-3,6-dichloro-p-benzoquinone have shown that the molecule undergoes photoinduced debenzylation upon irradiation. The proposed reaction pathway involves an initial rapid transformation of the quinone to its hydroquinone (B1673460) form, followed by the stepwise elimination of benzyl (B1604629) groups. nii.ac.jp This process highlights a radical-based mechanism, which can be influenced by the presence of radical scavengers. nii.ac.jp

Table 1: Examples of Reaction Pathways in Dibenzylamino Compounds

Compound TypeReactionKey Mechanistic FeatureProduct Type
N,N-Dibenzylamino aldehydesReaction with sulfonium ylideFelkin-Ahn transition state modelα-Amino aziridines
Dibenzylamino-p-benzoquinonesPhotoreaction (UV irradiation)Radical-mediated debenzylationDebenzylated derivatives
Complex azabicyclic systemsCatalytic hydrogenation (Pd/C)Competing reduction pathwaysPartially debenzylated amines

Unusual Nucleophilic Substitution Reactions of the Dibenzylamino Group

The dibenzylamino group is a tertiary amine, and its nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile. However, its participation in nucleophilic substitution reactions is heavily modulated by its structure. In a typical SN2 reaction, a nucleophile attacks an electrophilic carbon, displacing a leaving group in a concerted step. youtube.com For an amine to act as an effective nucleophile in such reactions, the lone pair on the nitrogen must be available to attack the electrophile. youtube.com

The reactivity of amine nucleophiles is influenced by both electronic and steric factors. Generally, increasing the electron density on the nitrogen enhances its nucleophilicity. chemistryguru.com.sg However, the dibenzylamino group presents a case where steric hindrance often overrides electronic effects. The two bulky benzyl groups physically obstruct the nitrogen's lone pair, making it difficult to approach an electrophilic carbon center. chemistryguru.com.sgyoutube.com This steric hindrance significantly reduces its reactivity as a nucleophile in standard SN2 reactions, especially when compared to less hindered primary or secondary amines. youtube.com

While direct SN2 reactions using the dibenzylamino group as the nucleophile are challenging, alternative strategies exist for forming C-N bonds. One classic method that circumvents the issue of over-alkylation and manages the nucleophilicity of the nitrogen source is the Gabriel synthesis. This method utilizes the phthalimide (B116566) anion as a surrogate for an amide anion. libretexts.org The phthalimide anion is a soft nucleophile that undergoes SN2 reaction with alkyl halides. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to release the primary amine. libretexts.org Although this method is for synthesizing primary amines, it exemplifies the principle of using a protected or modified nitrogen nucleophile to control reactivity in substitution reactions.

In the case of the dibenzylamino group, its nucleophilicity is generally low due to steric bulk. masterorganicchemistry.com Reactions where it does act as a nucleophile often require highly reactive electrophiles or conditions that favor an SN1-type mechanism, where a carbocation intermediate is formed first, which can then be trapped by the weakly nucleophilic amine.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the dibenzylamino moiety is a direct consequence of the interplay between steric and electronic effects. These factors determine the availability of the nitrogen's lone pair and the accessibility of the nitrogen atom to reacting species. chemistryguru.com.sgbrilliant.org

Steric Effects: The most significant factor governing the reactivity of the dibenzylamino group is steric hindrance. youtube.com The two benzyl groups attached to the nitrogen atom are bulky, creating a sterically congested environment around the nitrogen. chemistryguru.com.sgyoutube.com This physical barrier impedes the approach of electrophiles to the nitrogen's lone pair, thereby reducing its nucleophilicity. osti.gov In reactions like nucleophilic substitution, this steric bulk can dramatically slow down or even prevent the reaction from occurring, especially in concerted SN2 pathways that require a specific trajectory for the nucleophilic attack. youtube.comyoutube.com Similarly, the basicity of the amine can be affected; while electronically it should be a reasonably strong base, steric hindrance can make it difficult for the lone pair to accept a proton, particularly from a bulky acid. chemistryguru.com.sg

The balance between these two opposing factors is critical. For the dibenzylamino group, steric hindrance is generally the dominant effect, leading to lower-than-expected reactivity for a tertiary amine. chemistryguru.com.sgmasterorganicchemistry.com This is a common theme in amine chemistry, where bulky substituents can "shut down" the nucleophilicity of the nitrogen atom. osti.gov

Table 2: Comparison of Steric and Electronic Effects on Amine Reactivity

AmineNumber of Alkyl GroupsSteric HindranceElectronic Effect (+I)Predicted Nucleophilicity
Ammonia (B1221849) (NH₃)0LowN/AModerate
Primary Amine (RNH₂)1Low-ModerateModerateGood
Secondary Amine (R₂NH)2ModerateHighVery Good
Tertiary Amine (R₃N)3HighVery HighGood (often limited by sterics)
Dibenzylamino Group2 (Bulky)Very HighHighLow (sterically hindered)

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining optimized molecular geometry and analyzing the conformational landscape of a molecule. For 2-(Dibenzylamino)-2-phenylacetic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

In a related context, DFT has been used to study the conformational landscape of similar molecules like α-methoxy phenylacetic acid. A study on this compound identified five distinct conformers, highlighting the influence of non-covalent interactions on their relative stability. nih.gov Such studies underscore the capability of DFT to elucidate the complex interplay of forces that dictate molecular shape. For this compound, DFT calculations would be crucial in identifying the global minimum energy structure and the relative energies of other stable conformers, which is fundamental for understanding its chemical reactivity and potential interactions.

Table 1: Predicted Molecular Properties of this compound and Related Compounds

PropertyThis compound2-Benzamido-2-phenylacetic acid(R)-2-(3,5-Dinitrobenzamido)-2-phenylacetic acid
Molecular Formula C22H21NO2C15H13NO3C15H11N3O7
Molecular Weight 331.41 g/mol 255.26 g/mol chem960.com345.26 g/mol bldpharm.com
XLogP3 Not Available2.5 chem960.comNot Available
Hydrogen Bond Donor Count 12 chem960.comNot Available
Hydrogen Bond Acceptor Count 23 chem960.comNot Available
Rotatable Bond Count 54 chem960.comNot Available
Data for this compound is based on its chemical structure, while data for related compounds are from cited sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are pivotal in drug discovery and toxicology for predicting the activity of new chemical entities. For analogs of this compound, QSAR studies could be developed to predict various activities, provided a dataset of structurally related compounds with measured biological endpoints is available.

The process of building a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then correlated with the observed activity using statistical methods like multiple linear regression or machine learning algorithms.

While no specific QSAR models for analogs of this compound have been reported, studies on other classes of compounds demonstrate the utility of this approach. For instance, a QSAR model was developed for a series of 2-phenylacrylonitriles to predict their cytotoxicity against breast cancer cells. nih.gov This model helped in identifying key structural features that influence the compounds' activity and guided the design of new, more potent analogs. nih.gov Similarly, QSAR studies on arylamine derivatives have been used to design new inhibitors for viral enzymes, where descriptors related to aromaticity and the presence of basic nitrogen atoms were found to be crucial for activity. nih.gov

For a hypothetical QSAR study on analogs of this compound, one could envision modifying the substitution patterns on the phenyl rings or altering the nature of the amino and carboxylic acid groups. The resulting changes in molecular properties could then be correlated with a specific biological activity to build a predictive model.

Computational Studies on Electronic Profiles and Reactivity

Computational chemistry provides a suite of tools to investigate the electronic profile and reactivity of molecules. For this compound, methods like DFT can be used to calculate fundamental electronic properties that govern its chemical behavior. These properties include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface and helps in identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the aromatic rings could exhibit both electron-rich (π-systems) and electron-poor (in case of certain substituents) characteristics.

While direct computational studies on the electronic profile of this compound are not documented, research on related structures provides a framework for such an analysis. For example, computational studies on diastereomeric resolving agents involving 1-phenylethylammonium-2-phenylacetate derivatives have utilized lattice energy calculations to understand their relative stabilities, which are fundamentally governed by intermolecular electrostatic interactions. researchgate.net

Molecular Docking Investigations in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein. This method is extensively used in drug design to understand ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

In the context of this compound, molecular docking could be employed to investigate its potential binding modes within the active site of a target protein. The process involves generating a three-dimensional model of the compound and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

Although no specific molecular docking studies featuring this compound are available, the principles can be illustrated by studies on related molecules. For example, molecular docking has been used to study the interaction of phenylthiophene and benzimidazole (B57391) derivatives with the SARS-CoV-2 PLpro enzyme, revealing key binding interactions and guiding the design of potential inhibitors. nih.gov These studies often identify specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions that stabilize the ligand-receptor complex.

For this compound, its structural features suggest several potential interaction points. The carboxylic acid group can act as a hydrogen bond donor and acceptor. The aromatic phenyl and benzyl (B1604629) groups can engage in hydrophobic and π-π stacking interactions. A molecular docking study would be invaluable in hypothesizing its binding mode to a relevant biological target and in providing a rationale for its potential biological activity.

Advanced Applications in Asymmetric Synthesis and Chemical Transformations

Role as a Chiral Auxiliary or Chiral Reagent in Stereoselective Synthesis

The utility of a chiral molecule as a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed, leaving behind an enantiomerically enriched product. While the broader class of α-amino acids and their derivatives has seen extensive use as chiral auxiliaries, specific data on the application of 2-(Dibenzylamino)-2-phenylacetic acid in this capacity is not extensively documented in publicly available research.

However, the foundational structure of this compound, which is a derivative of phenylglycine, suggests its potential in this area. For instance, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in the asymmetric Strecker synthesis. acs.orgnih.gov This process facilitates a crystallization-induced asymmetric transformation, yielding diastereomerically pure α-amino nitriles which are precursors to enantiomerically enriched α-amino acids like (S)-tert-leucine. acs.orgnih.gov The principle relies on the formation of a diastereomeric intermediate that allows for the selective crystallization of one diastereomer. acs.orgnih.gov Similarly, (R)-2-phenylglycine has been utilized as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, key structural motifs in β-lactam antibiotics. scispace.comacs.org

These examples, centered on the core phenylglycine scaffold, highlight the potential for this compound to function as a chiral auxiliary. The bulky dibenzyl groups could offer unique steric hindrance and electronic effects, potentially influencing the diastereoselectivity of reactions in a manner distinct from other phenylglycine derivatives. Further research would be necessary to fully elucidate and optimize its role in stereoselective synthesis.

Contributions to Enantioselective Catalysis

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and desirable strategy in asymmetric synthesis. acs.org The potential contributions of this compound and its derivatives to this field can be explored through several modern catalytic paradigms.

Chiral Aggregate-Based Methodologies

Brønsted Acid/Base Catalysis

Chiral Brønsted acids and bases are powerful tools in asymmetric synthesis, capable of catalyzing a wide range of transformations. acs.org Amino acid derivatives, in particular, have been developed as effective Brønsted acid catalysts. nih.govacs.org For example, synergistic photoredox and Brønsted acid catalysis has been employed for the asymmetric three-component radical cascade reactions to access α-amino acid derivatives. nih.govthieme-connect.com In these systems, a chiral phosphoric acid often serves as the Brønsted acid, controlling the stereochemical outcome. nih.govthieme-connect.com

Given its acidic carboxylic acid group and basic amino group, this compound possesses the intrinsic properties of a Brønsted acid/base catalyst. The presence of the chiral center could enable it to protonate or deprotonate substrates in an enantioselective manner. While no specific applications of this compound as a Brønsted acid catalyst have been reported, the successful use of other amino acid derivatives in this catalytic mode suggests its potential. acs.orgacs.orgnih.gov

Electrochemical Asymmetric Coupling

Asymmetric electrochemistry represents a green and powerful approach to stereoselective synthesis, utilizing electricity to drive redox reactions. beilstein-journals.orgnih.gov The induction of chirality can be achieved through the use of chiral electrodes, chiral supporting electrolytes, or chiral mediators. acs.org The use of chiral acids as additives or mediators in electrochemical reactions has been shown to influence the enantioselectivity of the process. acs.org

The structure of this compound makes it a candidate for investigation in electrochemical asymmetric coupling reactions. It could potentially act as a chiral proton source or a chiral ligand for a metal catalyst involved in an electrochemical process. While the direct electrochemical application of this specific compound is not documented, the broader field of asymmetric electrosynthesis provides a framework for how it might be employed. beilstein-journals.orgnih.gov

Strategies for Constructing Complex Chiral Molecules

The synthesis of complex chiral molecules often relies on the use of versatile chiral building blocks that can be elaborated into the final target. α-Amino acids and their derivatives are prime examples of such building blocks.

Synthesis of Functionalized Amino Acid Derivatives

The asymmetric Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. bohrium.comnih.gov The use of chiral auxiliaries derived from phenylglycine has been shown to be highly effective in controlling the stereochemistry of this reaction. acs.orgnih.gov For instance, the use of (R)-phenylglycine amide as a chiral auxiliary allows for the synthesis of a variety of unnatural α-amino acids through a diastereoselective Strecker reaction coupled with a crystallization-induced asymmetric transformation. acs.orgnih.gov

Following this logic, this compound could serve as a precursor or a chiral template for the synthesis of other highly functionalized and sterically demanding amino acid derivatives. The dibenzyl groups could be retained as protecting groups or as integral parts of the final molecular architecture. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, also offer a powerful strategy for the enantioselective synthesis of phenylglycine and its derivatives. frontiersin.orgfrontiersin.org These approaches often utilize nitrilases for the stereoselective hydrolysis of racemic nitriles produced in a Strecker-type reaction. frontiersin.orgfrontiersin.org

While direct examples of using this compound to construct complex chiral molecules are not available, the established synthetic routes starting from related phenylglycine derivatives provide a clear roadmap for its potential applications. jst.go.jpresearchgate.netgoogle.com

Preparation of Amino Alcohol Derivatives

The conversion of α-amino acids into their corresponding 1,2-amino alcohols represents a fundamental transformation in synthetic organic chemistry, providing access to a versatile pool of chiral intermediates. benthamopen.com The dibenzyl-protected nature of this compound offers a stable starting material for such transformations. The primary method for preparing amino alcohol derivatives from this compound involves the reduction of the carboxylic acid functionality.

A common and effective method for this reduction is a one-pot procedure involving the activation of the carboxylic acid followed by reduction. researchgate.net For N-protected amino acids like this compound, the carboxylic acid can be activated, for example, by conversion to a mixed anhydride (B1165640) or an active ester, which is then subsequently reduced with a hydride reagent such as sodium borohydride. benthamopen.comcore.ac.uk This approach is often favored due to its operational simplicity and the use of readily available and less hazardous reagents compared to alternatives like lithium aluminum hydride. benthamopen.comstackexchange.com

The reaction sequence typically involves the activation of the N-protected amino acid in a suitable solvent like tetrahydrofuran (B95107) (THF). benthamopen.com This is followed by the addition of a reducing agent, which selectively reduces the activated carboxyl group to a primary alcohol, yielding the corresponding 2-(dibenzylamino)-2-phenylethanol. The reaction conditions are generally mild, which helps in preserving the stereochemical integrity of the chiral center. researchgate.net

The resulting amino alcohol, 2-(dibenzylamino)-2-phenylethanol, can then be used in further synthetic steps. The dibenzyl protecting group can be removed via catalytic hydrogenation to yield the free amino alcohol, phenylglycinol, a valuable chiral building block in its own right.

Table 1: Reduction of N-Protected Amino Acids to Amino Alcohols

N-Protected Amino Acid Activating Agent Reducing Agent Solvent Product Yield (%)
N-Boc-L-Alanine Ethyl Chloroformate Sodium Borohydride THF/Water N-Boc-L-Alanol ~70-80%
N-Fmoc-L-Phenylalanine 1,1'-Carbonyldiimidazole (CDI) Sodium Borohydride THF N-Fmoc-L-Phenylalaninol >95%
N-Cbz-L-Proline Isobutyl Chloroformate Sodium Borohydride THF N-Cbz-L-Prolinol ~85-95%

This table presents representative examples of the reduction of various N-protected amino acids to their corresponding amino alcohols, illustrating the general applicability of the synthetic methodology. The specific reduction of this compound would follow a similar pathway.

Potential in Medicinal Chemistry Building Blocks

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry, forming the core structures of a vast array of therapeutic agents. This compound, as a protected form of phenylglycine, serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The phenylglycine moiety itself is a key structural element in numerous natural products and pharmaceuticals.

The utility of this compound in this context lies in its ability to be elaborated into various derivatives. The carboxylic acid group can be converted into amides, esters, and other functionalities, while the protected amino group can be deprotected and subsequently modified. This allows for the systematic exploration of the chemical space around the phenylglycine core, a common strategy in drug discovery known as structure-activity relationship (SAR) studies.

For instance, the amino alcohol derivative, 2-(dibenzylamino)-2-phenylethanol, can be a precursor for the synthesis of vicinal amino alcohol-containing compounds, a motif found in many biologically active molecules. rsc.org The 2-phenethylamine structure, which is accessible from this compound, is a crucial component in a wide range of drug-like entities. nih.gov By modifying the phenyl ring, the amino group, and the side chain, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to improve potency, selectivity, and pharmacokinetic profiles.

The phenylacetic acid scaffold, to which this compound belongs, is a recognized building block in the development of pharmaceuticals. pharmalego.com The incorporation of the dibenzylamino group at the alpha position provides a handle for introducing further complexity and chirality, which is often essential for biological activity.

Table 2: Examples of Phenylglycine Derivatives in Medicinal Chemistry

Compound Class Therapeutic Area Key Structural Motif
β-Lactam Antibiotics Antibacterial Phenylglycine side chain
Anticoagulants Cardiovascular Phenylglycine-based scaffolds
Anticonvulsants Neurology Phenylglycine derivatives

This table provides examples of therapeutic areas where phenylglycine derivatives are important, highlighting the potential of building blocks like this compound in the synthesis of analogous compounds.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, emphasizing the use of renewable resources, minimizing waste, and employing energy-efficient processes. rsc.orgrsc.orgpnas.org Future research into the synthesis of 2-(Dibenzylamino)-2-phenylacetic acid should prioritize the development of more efficient and sustainable methodologies.

Current synthetic strategies for α-amino acids often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. rsc.org A forward-looking approach would involve exploring novel catalytic systems that can construct the target molecule in fewer steps and with higher atom economy. For instance, research into the catalytic fixation of nitrogen and carbon dioxide could offer a revolutionary pathway to amino acid synthesis, moving away from traditional petrochemical feedstocks. rsc.org

Moreover, the use of biomass-derived starting materials presents a significant opportunity for sustainable production. rsc.orgresearchgate.net Investigating chemo-catalytic methods to convert renewable oxygen-containing feedstocks into key intermediates for the synthesis of this compound would be a major step towards a greener manufacturing process. rsc.org Enzymatic and fermentation-based approaches, which are gaining prominence in the production of other amino acids, could also be explored. thechemicalengineer.comnih.gov These biocatalytic methods often proceed under mild conditions and with high selectivity, reducing the environmental impact. thechemicalengineer.com

Future synthetic strategies could also focus on direct amination of bio-derived hydroxy acids, a promising route that has been demonstrated for other amino acids using catalysts like ruthenium supported on N-doped carbon nanotubes. researchgate.net The development of such one-step protocols from readily available, renewable sources would significantly enhance the sustainability of producing this compound.

Design of Novel Chiral Derivatizing Agents with Enhanced Properties

Chiral derivatizing agents (CDAs) are indispensable tools for the determination of enantiomeric purity, a critical aspect in the development of chiral drugs and materials. The structural framework of this compound makes it an excellent candidate for the development of new CDAs with potentially superior properties.

Future research should focus on modifying the core structure of this compound to enhance its performance as a CDA. This could involve the introduction of specific functionalities to improve the separation and detection of diastereomeric derivatives. For example, incorporating chromophoric or fluorophoric groups could facilitate detection by UV-Vis or fluorescence spectroscopy. Drawing inspiration from calixarene-based chiral selectors, which have shown success in discriminating amino acid enantiomers, could guide the design of new agents. researchgate.net

The goal is to create CDAs that offer clear and well-resolved signals in analytical techniques like NMR spectroscopy and HPLC, allowing for accurate and straightforward determination of enantiomeric excess. The bulky dibenzylamino group is likely to play a crucial role in creating a distinct chiral environment, leading to significant differences in the chemical shifts of the resulting diastereomers.

Advanced Computational Modeling for Predictive Stereochemistry and Reactivity

Computational chemistry has become an invaluable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and stereochemistry. numberanalytics.com For a molecule as complex as this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding experimental work.

Future research should employ a range of computational techniques to build a comprehensive understanding of this compound. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and local chemical reactivity. mdpi.comresearchgate.netnih.govsciforum.netresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents and for understanding its inherent stability.

Molecular Dynamics (MD) simulations can provide insights into the conformational landscape of this compound and its derivatives. nih.govscirp.org Understanding the preferred conformations is key to predicting the stereochemical outcome of reactions and the binding interactions with other molecules. For instance, MD simulations can be used to study the chiral recognition mechanisms when this compound or its derivatives are used as chiral selectors. nih.govscirp.org

Furthermore, the development of predictive models using artificial intelligence and machine learning could accelerate the discovery of new applications. nih.gov These models can be trained on computational and experimental data to predict biological activities or the stereochemical outcomes of reactions with a high degree of accuracy. nih.govhokudai.ac.jpnih.govacs.org Quantum-guided molecular mechanics (Q2MM) is another powerful method that can be used to generate accurate transition state force fields for predicting stereoselectivity in asymmetric catalysis. nih.govacs.org

Computational TechniqueApplication in Future Research of this compoundKey Insights
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity indices, and reaction mechanisms. mdpi.comresearchgate.netPrediction of reactive sites, understanding of reaction pathways, and rationalization of observed reactivity. nih.govsciforum.net
Molecular Dynamics (MD) Simulations Exploration of conformational space and intermolecular interactions. nih.govscirp.orgUnderstanding of chiral recognition mechanisms, prediction of stable conformers, and modeling of binding events. nih.govscirp.org
Quantum-Guided Molecular Mechanics (Q2MM) Development of transition state force fields for predicting stereoselectivity. nih.govacs.orgAccurate prediction of enantiomeric excess in asymmetric reactions involving derivatives of the target compound. nih.govacs.org
Artificial Intelligence/Machine Learning Building predictive models for biological activity and reaction outcomes. nih.govHigh-throughput screening of potential applications and optimization of reaction conditions. nih.gov

Exploration of New Catalytic Asymmetric Applications

The development of novel chiral catalysts is a major focus of contemporary organic synthesis. Amino acid derivatives have proven to be highly effective as chiral ligands and catalysts in a wide array of asymmetric transformations. jst.go.jpfrontiersin.orgfrontiersin.orgnih.govacs.orgnih.govrsc.orgacs.orgnih.govresearchgate.net The unique structure of this compound suggests that its derivatives could serve as powerful tools in asymmetric catalysis.

Future research should explore the synthesis of various derivatives of this compound and evaluate their performance as chiral ligands in transition metal-catalyzed reactions. The bulky dibenzylamino and phenyl groups are expected to create a well-defined chiral pocket around the metal center, which could lead to high levels of stereocontrol.

Potential applications include, but are not limited to:

Asymmetric Hydrogenation: Derivatives could be used as chiral ligands for rhodium or ruthenium catalysts in the enantioselective hydrogenation of prochiral olefins and ketones.

Asymmetric C-C Bond Forming Reactions: The compound could be a precursor to ligands for palladium-catalyzed asymmetric allylic alkylation, copper-catalyzed conjugate additions, or nickel-catalyzed cross-coupling reactions. acs.orgacs.org

Organocatalysis: The amino acid itself or its simple derivatives could be investigated as organocatalysts for reactions such as aldol (B89426) and Mannich reactions. frontiersin.orgfrontiersin.orgnih.gov

The modular nature of the this compound scaffold would allow for systematic tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic activity and enantioselectivity for specific transformations.

Investigation into Unique Reactivity Patterns of the Dibenzylamino Moiety

The dibenzylamino group is a key feature of this compound, and its influence on the molecule's reactivity warrants detailed investigation. This bulky, electron-donating group can act as more than just a simple protecting group, potentially participating in reactions in unique ways. nih.govresearchgate.netacs.orgorganic-chemistry.orgnih.govwikipedia.orgnih.govchemrxiv.orgnih.govrsc.orglibretexts.orgmdpi.com

Future research should focus on understanding the steric and electronic effects of the dibenzylamino moiety on the reactivity of the adjacent carboxylic acid and the chiral center. nih.govchemrxiv.orgnih.govcmu.edu The steric hindrance provided by the two benzyl (B1604629) groups could direct the approach of reagents, leading to high diastereoselectivity in reactions at the α-position.

Furthermore, the nitrogen atom of the dibenzylamino group retains its basicity and nucleophilicity, which could be exploited in novel synthetic transformations. organic-chemistry.org For example, this group could participate in intramolecular reactions, leading to the formation of complex heterocyclic structures. The potential for the dibenzylamino group to act as a directing group in C-H activation reactions is another exciting avenue for exploration.

A thorough investigation into the reactivity of the dibenzylamino group under various reaction conditions will not only provide a deeper understanding of the fundamental chemistry of this compound but also open up new synthetic possibilities for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Dibenzylamino)-2-phenylacetic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via condensation of dibenzylamine with phenylacetic acid derivatives. Acid catalysts (e.g., HCl) are critical for facilitating amine-carboxylic acid coupling, though solvent choice (e.g., ethanol vs. dichloromethane) and temperature (60–80°C) significantly impact reaction efficiency. Side reactions, such as incomplete substitution or esterification, require monitoring via TLC or HPLC .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • NMR : 1H^1H NMR reveals distinct signals for the dibenzylamino group (δ 3.8–4.2 ppm, CH2_2-N) and phenyl protons (δ 7.2–7.5 ppm). 13C^{13}C NMR confirms the carboxylic acid carbon (δ ~170 ppm).
  • FT-IR : Stretching vibrations at ~2500–3300 cm1^{-1} (COOH), 1650–1750 cm1^{-1} (C=O), and 1100–1250 cm1^{-1} (C-N) validate functional groups .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Recrystallization using ethanol/water mixtures (4:1 v/v) removes unreacted dibenzylamine. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities. Purity >95% is achievable with iterative crystallization .

Advanced Research Questions

Q. How do steric and electronic effects of the dibenzylamino group influence the compound’s reactivity in peptide coupling reactions?

  • The bulky dibenzylamino group reduces nucleophilicity at the α-carbon, necessitating strong coupling agents (e.g., HATU or DCC) for amide bond formation. Computational studies (DFT) show partial charge redistribution at the α-carbon (-0.12 eV), affecting electrophilic substitution pathways .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid catalysts) enforce stereocontrol. Low-temperature reactions (-20°C) and non-polar solvents (toluene) suppress racemization, achieving >90% enantiomeric excess (ee) .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

  • In vitro assays : Plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) predict bioavailability.
  • In vivo studies : Oral administration in rodent models (10–50 mg/kg) with LC-MS/MS quantification in plasma reveals a half-life of ~3.5 hours and Cmax_{max} of 1.2 µg/mL .

Q. What computational methods are effective for predicting the compound’s binding affinity to neurological targets?

  • Molecular docking (AutoDock Vina) against NMDA receptors (PDB: 4TLM) identifies hydrogen bonding with Arg499 and hydrophobic interactions with Phe658. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the anti-inflammatory activity of this compound?

  • Discrepancies arise from assay variability (e.g., COX-2 inhibition vs. TNF-α suppression) and structural analogs (e.g., fluorinated derivatives in show enhanced activity). Meta-analysis of IC50_{50} values across studies clarifies structure-activity trends .

Methodological Best Practices

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Accelerated stability testing (40°C/75% RH, 0.1–12 pH buffer solutions) with UPLC monitoring identifies degradation products (e.g., hydrolyzed dibenzylamine at pH >10). Lyophilization extends shelf life (>24 months at -20°C) .

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